molecular formula C16H26N12O7S B011129 N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid CAS No. 101772-43-4

N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid

Cat. No.: B011129
CAS No.: 101772-43-4
M. Wt: 530.5 g/mol
InChI Key: QLAJYXVFIQUGDH-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carboxamide, 4-((((aminoiminomethyl)amino)acetyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-, sulfate (1:1) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including imidazole rings, carboxamide groups, and amino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include imidazole derivatives and various amine compounds. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its multiple functional groups enable it to form hydrogen bonds and other interactions with biomolecules.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests that it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other products requiring complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole rings and amino groups may participate in binding to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and carboxamide-containing molecules. Examples include:

  • 1H-Imidazole-4-carboxamide
  • 1H-Imidazole-2-carboxylic acid
  • N-(2-(1H-Imidazol-4-yl)-1-methyl-1H-imidazol-4-yl)-1-methylcarboxamide

Uniqueness

This compound’s uniqueness lies in its complex structure, which combines multiple functional groups in a single molecule

Properties

CAS No.

101772-43-4

Molecular Formula

C16H26N12O7S

Molecular Weight

530.5 g/mol

IUPAC Name

N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid

InChI

InChI=1S/C16H24N12O3.H2O4S/c1-27-7-10(25-12(27)14(30)21-4-3-8(17)18)26-15(31)13-24-9(6-28(13)2)23-11(29)5-22-16(19)20;1-5(2,3)4/h6-7H,3-5H2,1-2H3,(H3,17,18)(H,21,30)(H,23,29)(H,26,31)(H4,19,20,22);(H2,1,2,3,4)

InChI Key

QLAJYXVFIQUGDH-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.OS(=O)(=O)O

Canonical SMILES

CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.OS(=O)(=O)O

101772-43-4

Synonyms

4-((((Aminoiminomethyl)amino)acetyl)amino)-N-(2-(((3-amino-3-iminoprop yl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2- carboxamide sulfate (1:1)

Origin of Product

United States

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